molecular formula C13H17BBrFO2 B1523685 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1029439-49-3

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1523685
CAS RN: 1029439-49-3
M. Wt: 314.99 g/mol
InChI Key: QOCYLABQSVWXGE-UHFFFAOYSA-N
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Description

The compound “2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are widely used in organic chemistry for the synthesis of various carbon-based compounds . The bromomethyl and fluorophenyl groups suggest that this compound could be used as a building block in the synthesis of more complex molecules.

Scientific Research Applications

Drug Design and Development

This compound is a boronic acid ester, which is a class of compounds that have garnered interest in the field of drug design. They are particularly valued as potential boron-carriers for neutron capture therapy . This therapy is a non-invasive treatment for cancer, where boron-containing compounds are accumulated in cancer cells and then irradiated with neutrons, leading to cell destruction.

Drug Delivery Systems

Due to their ability to form reversible covalent bonds with sugars, boronic acid esters are explored for use in drug delivery systems . They can be engineered to release therapeutic agents in response to the sugar levels in the body, making them suitable for targeted delivery, such as in diabetes management.

Development of Enzyme Inhibitors

Boronic acid esters are investigated for their potential as enzyme inhibitors . They can mimic the transition state of a substrate in an enzyme-catalyzed reaction, thereby inhibiting the enzyme’s activity. This application is significant in the development of new treatments for diseases where enzyme regulation is crucial.

Polymer Chemistry

In polymer chemistry, boronic acid esters serve as cross-linking agents . They can form stable complexes with diols, which are useful in creating polymers with dynamic and reversible bonding capabilities. This property is beneficial for creating self-healing materials.

Analytical Chemistry

4-Bromomethyl-2-fluorophenylboronic acid pinacol ester: is used in analytical chemistry for the quantification of sugars and other diol-containing compounds . The boronic ester forms complexes with diols, which can then be detected and quantified using various analytical techniques.

Synthesis of Organic Molecules

This compound is utilized in organic synthesis , particularly in Suzuki-Miyaura coupling reactions . It acts as a boron source for the cross-coupling of various organic substrates, leading to the formation of biaryl compounds, which are core structures in many organic molecules.

Sensor Development

Boronic acid esters are used in the development of chemical sensors , especially for detecting saccharides . The reversible interaction with sugars makes them ideal for creating sensors that can detect changes in sugar concentrations, with applications in medical diagnostics.

Neutron Capture Therapy (BNCT)

As mentioned earlier, this compound’s role as a boron-carrier makes it a candidate for BNCT . Research is ongoing to improve the selectivity and biocompatibility of boron-carriers to enhance the efficacy of BNCT for cancer treatment.

properties

IUPAC Name

2-[4-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCYLABQSVWXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682390
Record name 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1029439-49-3
Record name 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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